5-[(cyclopentylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-[(cyclopentylamino)methyl]-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a cyclopentylamino group attached to a benzodiazole ring
Preparation Methods
The synthesis of 5-[(cyclopentylamino)methyl]-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of cyclopentylamine and a suitable benzodiazole precursor. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
5-[(cyclopentylamino)methyl]-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[(cyclopentylamino)methyl]-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 5-[(cyclopentylamino)methyl]-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-[(cyclopentylamino)methyl]-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can be compared with other benzodiazole derivatives. Similar compounds include:
1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: Lacks the cyclopentylamino group, resulting in different chemical and biological properties.
5-[(cyclopentylamino)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Contains a pyrimidine ring instead of a benzodiazole ring, leading to variations in reactivity and applications.
The uniqueness of 5-[(cyclopentylamino)methyl]-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H21N3O |
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Molecular Weight |
259.35 g/mol |
IUPAC Name |
5-[(cyclopentylamino)methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C15H21N3O/c1-17-13-8-7-11(9-14(13)18(2)15(17)19)10-16-12-5-3-4-6-12/h7-9,12,16H,3-6,10H2,1-2H3 |
InChI Key |
YOUYNSDGJHLMQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNC3CCCC3)N(C1=O)C |
Origin of Product |
United States |
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